

2-Ethylimidazole CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylimidazole**

Cat. No.: **B144533**

[Get Quote](#)

An In-Depth Technical Guide to 2-Ethylimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Ethylimidazole**, a versatile heterocyclic compound with significant applications in industrial synthesis and pharmaceutical development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its role as an epoxy curing agent and a catalyst.

Core Properties of 2-Ethylimidazole

2-Ethylimidazole, with the CAS number 1072-62-4, is an organic compound featuring a five-membered aromatic ring with two nitrogen atoms, substituted with an ethyl group at the second carbon.^[1] It typically appears as a white to light yellow crystalline solid or flakes.^{[2][3]}

Molecular Structure:

- Molecular Formula: C₅H₈N₂^[4]
- Molecular Weight: 96.13 g/mol ^[4]
- IUPAC Name: 2-ethyl-1H-imidazole^[2]
- SMILES: CCC1=NC=CN1^[5]

- InChI Key: PQAMFDRRWURCFQ-UHFFFAOYSA-N[\[5\]](#)

The presence of the ethyl group enhances its solubility and catalytic efficiency compared to other imidazoles.[\[6\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative data for **2-Ethylimidazole**, compiled from various sources to aid in research and experimental design.

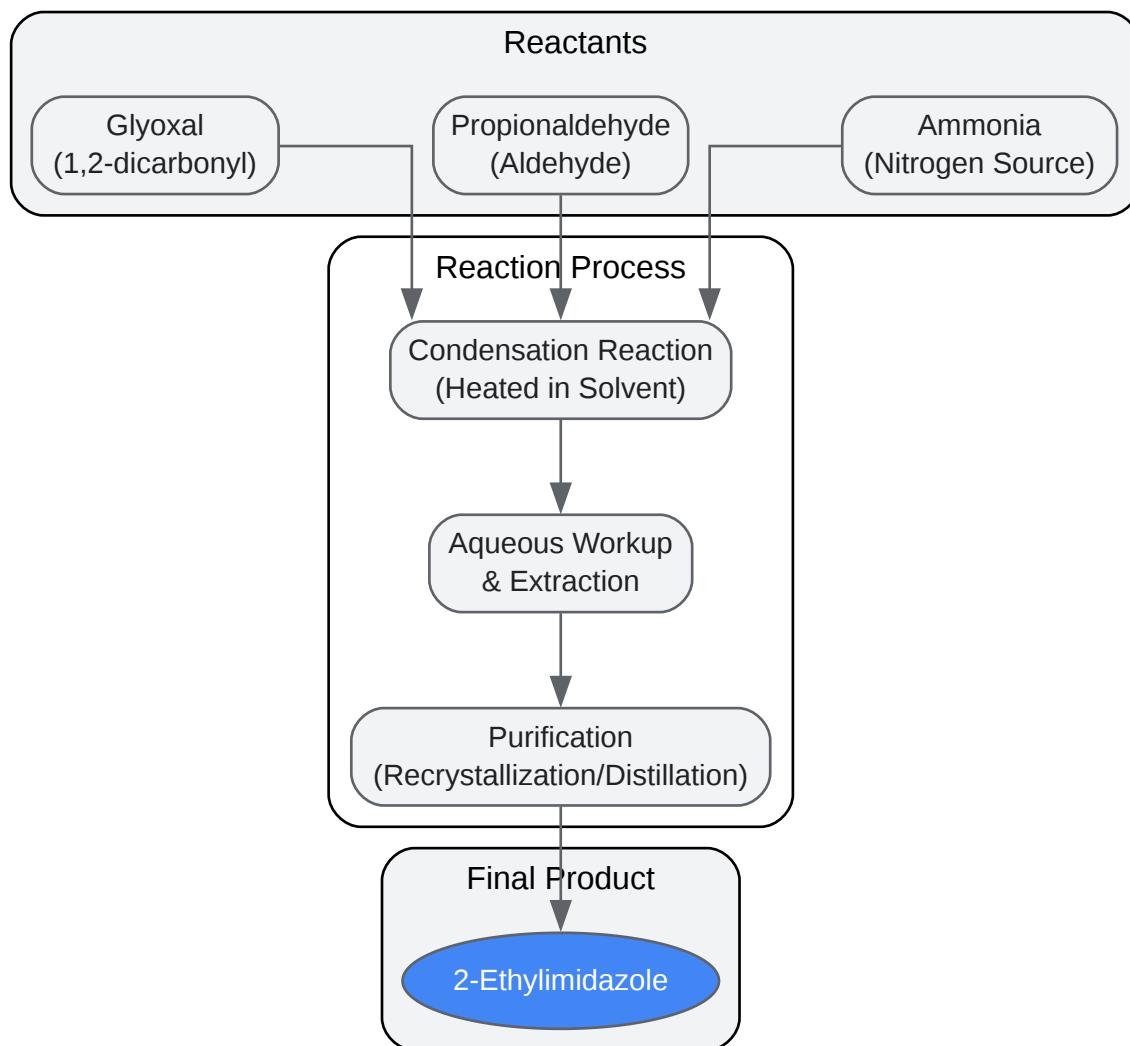
Property	Value	Reference(s)
Identifiers		
CAS Number	1072-62-4	[4]
PubChem CID	66130	[2]
EC Number	214-011-5	[7]
Physical Properties		
Melting Point	78-81 °C	[7]
Boiling Point	268 °C	[7]
Solubility in Water	617 g/L at 20 °C	[6] [8]
pKa	~14.38 (predicted)	[6]
Spectroscopic Data		
¹ H-NMR (CDCl ₃)	δ (ppm): 1.31 (t, 3H), 2.71 (q, 2H), 6.95 (s, 2H), 9.3 (br s, 1H)	
¹³ C-NMR (CDCl ₃)	δ (ppm): 13.5, 22.0, 120.5, 150.0	[5] [9]
Safety Information		
GHS Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage)	[2]

Synthesis of 2-Ethylimidazole

The most common method for synthesizing 2-substituted imidazoles is the Debus-Radziszewski reaction.[10][11] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[10] For the synthesis of **2-Ethylimidazole**, glyoxal (the 1,2-dicarbonyl), propionaldehyde (the aldehyde), and ammonia are the key reactants.

This protocol is adapted from the general principles of the Debus-Radziszewski reaction for imidazole synthesis.

Materials:


- Glyoxal (40% aqueous solution)
- Propionaldehyde
- Ammonium hydroxide (25% aqueous solution)
- Methanol
- Dichloromethane
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal (1 equivalent) and ammonium hydroxide (2-3 equivalents) in methanol.
- Cool the mixture in an ice bath and slowly add propionaldehyde (1 equivalent) dropwise while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
- To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **2-Ethylimidazole**.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation.

Characterization:

- The purified product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

[Click to download full resolution via product page](#)

Debus-Radziszewski synthesis workflow.

Applications of 2-Ethylimidazole in Research and Development

2-Ethylimidazole is a versatile compound with numerous applications, primarily as a catalyst and a curing agent.

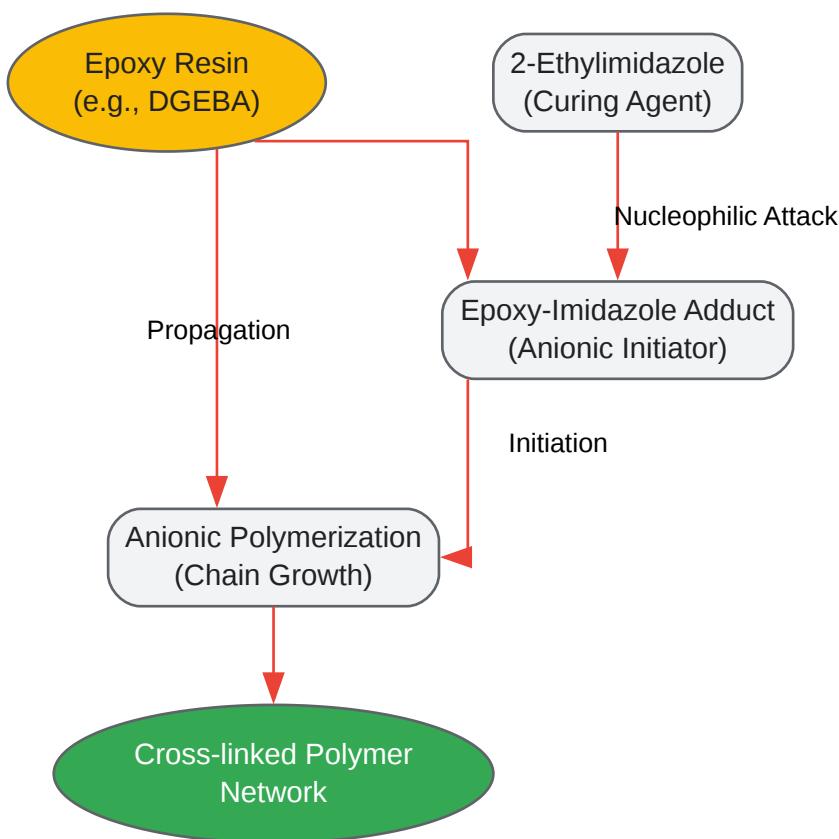
2-Ethylimidazole is widely used as a curing agent and accelerator for epoxy resins in coatings, adhesives, and composites.^[2] It initiates the anionic polymerization of the epoxy resin, leading to a highly cross-linked and durable polymer network.

Mechanism of Action: The curing process involves the nucleophilic attack of the imidazole nitrogen on the epoxy ring, leading to ring-opening and the formation of an adduct. This adduct then initiates a chain reaction of further epoxy ring-opening, resulting in polymerization.

This protocol provides a general procedure for the curing of a common epoxy resin using **2-Ethylimidazole**.

Materials:

- Bisphenol A diglycidyl ether (DGEBA) epoxy resin
- **2-Ethylimidazole** (curing agent)
- Mixing container
- Stirring rod
- Mold for sample preparation
- Oven with temperature control
- Differential Scanning Calorimeter (DSC) for characterization


Procedure:

- Preheat the DGEBA resin to approximately 50-60 °C to reduce its viscosity.
- Weigh the desired amount of DGEBA resin into a mixing container.
- Add **2-Ethylimidazole** to the resin at a concentration of 2-7 parts per hundred parts of resin (phr) by weight.
- Thoroughly mix the components until a homogeneous mixture is obtained, taking care to avoid excessive air entrapment.
- Pour the mixture into a preheated mold.

- Cure the sample in an oven at a specified temperature, for example, 120 °C for 2 hours, followed by a post-cure at 150 °C for 1 hour. The optimal curing schedule can be determined using DSC analysis.
- Allow the cured sample to cool slowly to room temperature before demolding.

Characterization:

- Curing Profile: Analyze the curing kinetics using non-isothermal DSC to determine the onset of curing, peak exothermic temperature, and the degree of cure.
- Thermal Properties: Determine the glass transition temperature (Tg) of the cured polymer using DSC or Dynamic Mechanical Analysis (DMA).
- Mechanical Properties: Evaluate the mechanical properties of the cured material, such as tensile strength and hardness, according to standard testing methods.

[Click to download full resolution via product page](#)

Epoxy curing mechanism with **2-Ethylimidazole**.

The basic and nucleophilic nature of **2-Ethylimidazole** makes it an effective catalyst in various polymerization reactions, including the synthesis of polyurethanes. It can accelerate reaction rates and improve the efficiency of the manufacturing process.

2-Ethylimidazole serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Its imidazole core is a common scaffold in many biologically active compounds.

Safety and Handling

2-Ethylimidazole is classified as harmful if swallowed and can cause skin irritation and serious eye damage.^[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides essential information for the effective and safe use of **2-Ethylimidazole** in a research and development setting. Its versatile properties as a curing agent, catalyst, and synthetic intermediate make it a valuable compound for a wide range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Fabrication and Characterization of a Modified Conjugated Molecule-Based Moderate-Temperature Curing Epoxy Resin System [frontiersin.org]
- 2. Preparation of 2-Methylimidazole (I) - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]

- 5. Synthesis and Application of 2-ethyl-4-methylimidazole_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. Debus–Radziszewski imidazole synthesis - Wikiwand [wikiwand.com]
- 10. researchgate.net [researchgate.net]
- 11. CN110845415B - Environment-friendly synthesis method of 2-ethyl-4-methylimidazole - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Ethylimidazole CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b144533#2-ethylimidazole-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com